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molecular formula C11H14N2O B8564899 2-Amino-6-isobutoxybenzonitrile

2-Amino-6-isobutoxybenzonitrile

Cat. No. B8564899
M. Wt: 190.24 g/mol
InChI Key: AYXZQHYWVIDZGW-UHFFFAOYSA-N
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Patent
US09000054B2

Procedure details

Sodium hydride (60% suspension in oil, 25.0 g, 0.625 mol) was suspended in anhydrous THF (1000 mL) under nitrogen and heated to an internal temperature of 40° C. to 45° C. 2-methylpropan-1-ol (61.2 mL, 0.661 mol) was then added slowly and portionwise. The mixture was heated at 40° C. to 45° C. for 1 hour, then cooled to 35° C. 2-amino-6-fluorobenzonitrile (50.0 g, 0.367 mol) was added and refluxed for 21 hours. The mixture was cooled to r.t., then ice (250 g), ice water (750 mL), and hexanes (1000 mL) was added. Insoluble solids were filtered out and the organic layer was separated. The aqueous layer was extracted once more with a mixture of diethyl ether (250 mL) and hexanes (250 mL). The combined organic layer was washed twice with a solution of citric acid (53 g) in water (500 mL), then washed with 80% brine (300 mL), then dried with magnesium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in methanol (500 mL), and the immiscible oil carried through from the sodium hydride suspension was separated off in a separatory funnel. The solvent was evaporated under vacuum, and the residue was washed with hexanes (250 mL), after which the product 2-amino-6-isobutoxybenzonitrile was obtained as a viscous oil (46 grams, yield: 66%). 1H NMR (400 MHz, DMSO-d6) δ 7.16 (t, J=8.0 Hz, 1H), 6.33 (d, J=8.0 Hz, 1H), 6.17 (d, J=8.0 Hz, 1H), 5.97 (s, 2H), 3.75 (d, J=7.2 Hz, 2H), 2.00 (m, 1H), 0.97 (d, J=6.8 Hz, 6H) ppm. MS 191 (MH+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
1000 mL
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([CH3:7])[CH2:5][OH:6].[NH2:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13](F)[C:10]=1[C:11]#[N:12]>C1COCC1>[NH2:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([O:6][CH2:5][CH:4]([CH3:7])[CH3:3])[C:10]=1[C:11]#[N:12] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
61.2 mL
Type
reactant
Smiles
CC(CO)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)F
Step Four
Name
ice
Quantity
250 g
Type
reactant
Smiles
Name
ice water
Quantity
750 mL
Type
reactant
Smiles
Name
hexanes
Quantity
1000 mL
Type
solvent
Smiles
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to an internal temperature of 40° C. to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 40° C. to 45° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
Insoluble solids were filtered out
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with a mixture of diethyl ether (250 mL) and hexanes (250 mL)
WASH
Type
WASH
Details
The combined organic layer was washed twice with a solution of citric acid (53 g) in water (500 mL)
WASH
Type
WASH
Details
washed with 80% brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (500 mL)
CUSTOM
Type
CUSTOM
Details
was separated off in a separatory funnel
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
WASH
Type
WASH
Details
the residue was washed with hexanes (250 mL)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)OCC(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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